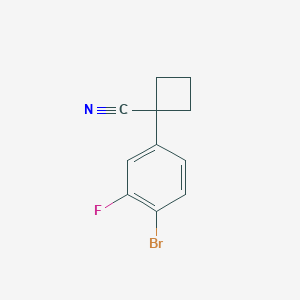

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile

Description

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is a halogenated cyclobutane-carbonitrile derivative with a bromo-fluoro-substituted aromatic ring. The compound’s molecular formula is inferred as C₁₁H₉BrFN, with a molecular weight of approximately 253.9 g/mol (calculated from cyclopropane analog data in and cyclobutane adjustments).

Properties

Molecular Formula |

C11H9BrFN |

|---|---|

Molecular Weight |

254.10 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H9BrFN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |

InChI Key |

YLVQAMYPEFTSOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and cyclobutanecarbonitrile.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Synthetic Route: The synthetic route may include steps such as halogenation, nucleophilic substitution, and cyclization to form the desired product.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, it can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst.

Cyclization: The cyclobutanecarbonitrile moiety can participate in cyclization reactions to form various cyclic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: It may serve as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane vs. Cyclobutane Core

- 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6): Molecular Formula: C₁₀H₇BrFN Molecular Weight: 240.08 g/mol Applications: Used as a building block in organic synthesis (e.g., for neuroactive derivatives) .

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile (Hypothetical):

Halogen-Substituted Phenyl Derivatives

Key Observations:

- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine. Fluorine’s electronegativity may enhance electronic effects in reactions .

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

- Molecular Formula : C11H10BrFNC

- Molecular Weight : 256.11 g/mol

- IUPAC Name : 1-(4-bromo-3-fluorophenyl)cyclobutanecarbonitrile

- Canonical SMILES : C1CC(C1)C(=N)C2=C(C=C(C=C2)Br)F

Biological Activity

The biological activity of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile has been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial compound, and enzyme inhibitor.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclobutane compounds have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The mechanism by which 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of structurally related compounds, researchers found that the introduction of halogen atoms significantly enhanced the cytotoxicity against MCF-7 cells. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial activity of halogenated cyclobutane derivatives revealed that these compounds disrupted bacterial cell membrane integrity, leading to increased permeability and eventual cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.